D-Ribose, 2-O-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribose, 2-O-methyl- is a modified sugar molecule where a methyl group is attached to the second carbon of the ribose ring. This modification is significant in various biological processes, particularly in RNA biology, where it plays a role in the stability and function of RNA molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose, 2-O-methyl- typically involves the methylation of D-ribose. One common method includes the use of sodium methylate in methanol, followed by treatment with sodium hydroxide . Another approach involves the use of methyl iodide as a methylating agent under basic conditions .
Industrial Production Methods
Industrial production of D-Ribose, 2-O-methyl- often employs enzymatic methods to ensure high specificity and yield. Enzymes such as methyltransferases can be used to catalyze the methylation of ribose in a controlled environment .
Analyse Chemischer Reaktionen
Types of Reactions
D-Ribose, 2-O-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are commonly used.
Major Products
The major products formed from these reactions include various methylated sugars, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
D-Ribose, 2-O-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Industry: Utilized in the production of nucleotides and other biochemicals.
Wirkmechanismus
The mechanism by which D-Ribose, 2-O-methyl- exerts its effects involves its incorporation into RNA molecules, where it enhances stability and alters the secondary structure. This modification can affect the biological activity of RNA by influencing its interactions with proteins and other molecules . The methylation at the 2-O position of ribose can also impact the overall conformation of the RNA, leading to changes in its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Ribose: The unmodified form of the sugar, which lacks the methyl group at the second carbon.
2-Deoxy-D-Ribose: A derivative where the hydroxyl group at the second carbon is replaced with a hydrogen atom.
3-O-Methyl-D-Ribose: Another methylated form where the methyl group is attached to the third carbon.
Uniqueness
D-Ribose, 2-O-methyl- is unique due to its specific methylation pattern, which confers distinct biochemical properties. This modification enhances the stability of RNA molecules and influences their biological activity in ways that other similar compounds do not .
Eigenschaften
Molekularformel |
C6H12O5 |
---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2R,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5+,6-/m1/s1 |
InChI-Schlüssel |
ALNDFFUAQIVVPG-NGJCXOISSA-N |
Isomerische SMILES |
CO[C@@H](C=O)[C@@H]([C@@H](CO)O)O |
Kanonische SMILES |
COC(C=O)C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.